3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide

Catalog No.
S6900962
CAS No.
22174-00-1
M.F
C17H14Cl2N2O
M. Wt
333.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide

CAS Number

22174-00-1

Product Name

3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide

IUPAC Name

3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide

Molecular Formula

C17H14Cl2N2O

Molecular Weight

333.2 g/mol

InChI

InChI=1S/C17H14Cl2N2O/c18-14-6-5-11(9-15(14)19)17(22)20-8-7-12-10-21-16-4-2-1-3-13(12)16/h1-6,9-10,21H,7-8H2,(H,20,22)

InChI Key

VPXFQXYYNWTVCG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=C(C=C3)Cl)Cl

3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide is a synthetic compound characterized by its unique molecular structure, which features a dichloro-substituted benzamide linked to an indole moiety. This compound is notable for its potential biological activities and applications in medicinal chemistry. The chemical formula for this compound is C₁₇H₁₄Cl₂N₂O, and its IUPAC name reflects its complex structure, highlighting the presence of both chlorinated and indole components.

  • Oxidation: The indole moiety can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to oxindole derivatives.
  • Reduction: Reduction can occur with reagents like lithium aluminum hydride, resulting in amine derivatives.
  • Substitution: Chlorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols under suitable conditions.

These reactions are typically facilitated by organic solvents like dichloromethane or ethanol and may involve catalysts like palladium on carbon for hydrogenation processes.

The synthesis of 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(1H-indol-3-yl)ethylamine. This reaction is conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the process. The reaction mixture is generally stirred at room temperature for several hours to ensure complete conversion. Industrial production may utilize similar methods but optimized for higher yields and purity through automated reactors and continuous flow systems.

3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery, particularly in developing treatments for cancer or inflammatory diseases.
  • Chemical Research: It can act as a building block for synthesizing more complex molecules.
  • Material Science: This compound may be utilized in creating new materials due to its unique chemical properties.

Interaction studies involving 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that the indole moiety plays a crucial role in mediating these interactions. Further research is necessary to elucidate the specific pathways affected by this compound and its potential therapeutic implications.

Several compounds share structural similarities with 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide. Here are some notable examples:

Compound NameDescription
N-[2-(1H-Indol-3-yl)ethyl]benzamideLacks chlorine substituents; may exhibit different biological activity due to this modification.
3,4-Dichloro-N-[2-(1H-indol-3-yl)ethyl]anilineContains an aniline group instead of a benzamide group; results in distinct chemical properties.
2,4-Dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamideSimilar structure but features a methyl group on the indole; may influence biological activity differently.

The uniqueness of 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide lies in its specific substitution pattern and the presence of both chlorine atoms and an indole moiety, which can significantly affect its reactivity and biological interactions compared to other indole derivatives.

XLogP3

4.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

332.0483185 g/mol

Monoisotopic Mass

332.0483185 g/mol

Heavy Atom Count

22

Dates

Last modified: 04-15-2024

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